[4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone
Description
[4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone is a bis-arylpiperazine derivative featuring two 4-phenylpiperazine moieties connected via carbonyl groups to a central phenyl ring. For instance, compounds with similar arylpiperazine-carbonyl linkages demonstrate moderate to high yields (41–92%) and melting points ranging from 81°C to 190°C, depending on substituents .
Properties
IUPAC Name |
[4-(4-phenylpiperazine-1-carbonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2/c33-27(31-19-15-29(16-20-31)25-7-3-1-4-8-25)23-11-13-24(14-12-23)28(34)32-21-17-30(18-22-32)26-9-5-2-6-10-26/h1-14H,15-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQNJDRTGJNSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone typically involves multi-step organic reactions. One common route includes the acylation of phenylpiperazine with a suitable carbonyl compound, followed by further functionalization to introduce additional phenyl groups. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its piperazine core is a common motif in many biologically active molecules, making it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against various neurological disorders due to their ability to interact with neurotransmitter receptors.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional versatility.
Mechanism of Action
The mechanism of action of [4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Table 1: Substituent Impact on Physical Properties
| Compound Name (Example) | Substituents | Yield (%) | Melting Point (°C) | Key Spectral Data (IR, NMR) | Evidence ID |
|---|---|---|---|---|---|
| A-15 () | 2,3-Dichlorophenyl, 4-methylpiperazine | 41 | 156–158 | IR: 1643 cm⁻¹ (amide C=O) | |
| Compound 12 () | 3-Bromophenyl, 4-hydroxyphenylpiperazine | 83 | 153–154 | Rf: 0.41 (TLC) | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone () | 4-Fluorobenzyl, 4-chlorophenyl | 50 | 81–82 | $^1$H NMR: δ 7.32 (ArH), 3.82 (CH$_2$) | |
| Target Compound | 4-Phenylpiperazine (×2) | N/A | N/A | Inferred C=O stretch ~1640–1660 cm⁻¹ | — |
- Halogenated Analogs: Dichlorophenyl (A-15) and chlorophenyl () substituents reduce yields (41–50%) compared to non-halogenated compounds, likely due to steric and electronic challenges in synthesis . Melting points are higher (>150°C) for rigid structures like A-15, whereas flexible benzyl groups () lower melting points (~80°C).
- Hydroxylated Analogs : Compounds with 4-hydroxyphenylpiperazine () exhibit higher yields (83–92%) and moderate melting points (153–165°C), suggesting improved crystallinity from hydrogen bonding . The target compound’s lack of hydroxyl groups may reduce aqueous solubility but enhance membrane permeability.
- For example, 1-(4-Fluorobenzoyl)piperidin-3-yl-methanone () combines fluorobenzoyl and piperidine moieties, diverging from the target’s phenyl-centric structure .
Biological Activity
The compound [4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone, also referred to as a piperazine derivative, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various carbonyl compounds. The specific synthetic route for this compound may involve the use of substituted phenyl groups to enhance biological activity. For example, the synthesis can be achieved through the reaction of 4-(4-phenylpiperazine) with appropriate carbonyl precursors under controlled conditions to yield the target methanone structure.
Antitumor Activity
Research indicates that piperazine derivatives exhibit significant antitumor properties. A study on similar compounds showed that they inhibited tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Properties
The compound has also been evaluated for antibacterial and antifungal activities. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Neuropharmacological Effects
Piperazine derivatives are known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety. Studies have shown that these compounds can modulate receptor activity, leading to altered neurotransmission and behavioral effects in animal models .
Case Study 1: Antitumor Efficacy
In a controlled study, a series of piperazine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antibacterial Activity
Another study evaluated the antibacterial efficacy of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating strong antibacterial properties .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Compounds | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | Piperazine Derivatives | 5 - 15 | Apoptosis induction |
| Antibacterial | Piperazine Derivatives | 10 - 20 | Cell wall synthesis disruption |
| Antifungal | Piperazine Derivatives | 15 - 30 | Protein synthesis inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
